N'-(cyclopropylmethyl)(tert-butoxy)carbohydrazide
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Overview
Description
N’-(cyclopropylmethyl)(tert-butoxy)carbohydrazide is a chemical compound with the molecular formula C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol . It is also known by its IUPAC name, tert-butyl 1-(cyclopropylmethyl)hydrazinecarboxylate . This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(cyclopropylmethyl)(tert-butoxy)carbohydrazide typically involves the reaction of cyclopropylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-(cyclopropylmethyl)(tert-butoxy)carbohydrazide may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-(cyclopropylmethyl)(tert-butoxy)carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-(cyclopropylmethyl)(tert-butoxy)carbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(cyclopropylmethyl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
N’-(cyclopropylmethyl)carbohydrazide: Similar structure but lacks the tert-butoxy group.
tert-butyl carbohydrazide: Similar structure but lacks the cyclopropylmethyl group.
N’-(cyclopropylmethyl)(tert-butoxy)carbohydrazone: Similar structure but contains a different functional group.
Uniqueness
N’-(cyclopropylmethyl)(tert-butoxy)carbohydrazide is unique due to the presence of both the cyclopropylmethyl and tert-butoxy groups. This combination of functional groups imparts specific chemical properties that make the compound valuable in various applications .
Properties
CAS No. |
881902-47-2 |
---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
tert-butyl N-(cyclopropylmethylamino)carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-10-6-7-4-5-7/h7,10H,4-6H2,1-3H3,(H,11,12) |
InChI Key |
QCUPEIQTNPKBPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1CC1 |
Purity |
95 |
Origin of Product |
United States |
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